molecular formula C16H12F3N3O2S B3465305 2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B3465305
M. Wt: 367.3 g/mol
InChI Key: VABAVNKILRKJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific research community. This compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells. In

Mechanism of Action

2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of cell growth and survival. By inhibiting Hsp90, this compound can disrupt the signaling pathways that cancer cells rely on for survival, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to inhibit the activity of other proteins involved in cancer progression, such as Akt and ERK. This compound has also been shown to induce the expression of genes involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its specificity for Hsp90, which makes it a useful tool for studying the role of Hsp90 in cancer and other diseases. However, one limitation of using this compound is its relatively low potency compared to other Hsp90 inhibitors.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide. One direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to explore the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease or Alzheimer's disease. Additionally, further research is needed to optimize the synthesis of this compound and to develop more potent Hsp90 inhibitors.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide has been studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)24-11-7-5-10(6-8-11)20-14(23)9-25-15-21-12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABAVNKILRKJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.